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molecular formula C11H20O2 B8343648 Ethyl 2,5-dimethyl-3-methylenehexanoate

Ethyl 2,5-dimethyl-3-methylenehexanoate

Cat. No. B8343648
M. Wt: 184.27 g/mol
InChI Key: CPWMIQWGDYISJU-UHFFFAOYSA-N
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Patent
US08153848B2

Procedure details

To a stirred suspension of lithium aluminium hydride (LAH, 4.63 g, 122 mmol) in THF (100 mL) was added dropwise between 3-5° C. within a period of 1 h a solution of ethyl 2,5-dimethyl-3-methylenehexanoate (22.5 g, 122 mmol) in THF (500 mL), and the resulting reaction mixture was stirred for 3 h under reflux. With cooling in an ice-bath, water (5.00 mL) was added dropwise, followed by 15% aq. NaOH solution (5.00 mL) and again water (15.0 mL). After stirring for further 30 min at room temp, the formed precipitate was filtered off by suction with the aid of a sintered funnel, and washed with Et2O (100 mL). The combined filtrates were evaporated under reduced pressure, and the resulting residue was purified by silica-gel flash chromatography (pentane/Et2O, 8:2, Rf=0.18) to provide 2,5-dimethyl-3-methylenehexan-1-ol (13.6 g, 79%) as a colourless odoriferous liquid. IR (neat): ν=3332 (s, ν O—H), 1462 (w, δa, CH3), 1366 (w, δs, CH3), 1026 (s, ν C—O), 891 (s, δ C═H) cm−1. 1H NMR (CDCl3): δ=0.90 (d, J=6.5 Hz, 6H, 5-Me2), 1.05 (d, J=7.0 Hz, 3H, 2-Me), 1.69 (br. s, 1H, OH), 1.79 (sept, J=7.0 Hz, 1H, 5-H), 1.91 (dd, J=7.0, 1.5 Hz, 2H, 4-H2), 2.32 (sext, J=6.5 Hz, 1H, 2-H), 3.45-3.59 (m, 2H, 1-H2), 4.86 (d, J=1.5 Hz, 1H, 1′-HE), 4.87 (d, J=1.5 Hz, 1H, 1′-HZ) ppm. 13C NMR (CDCl3): δ=16.4 (q, 2-Me), 22.3/22.6 (2q, 5-Me2), 26.2 (d, C-5), 41.6 (d, C-2) 44.8 (t, C-4), 65.9 (t, C-1), 110.7 (d, C-1′), 150.1 (s, C-3) ppm. MS (EI): m/z (%)=142 (5) [M+], 124 (3) [M+-CH3], 111 (28) [M+-CH3O], 83 (86) [C6H11+], 69 (100) [C5H9+]. Odour description: very pleasant and fresh green-rosy note with natural slightly agrestic-earthy aspects and “vert de lilas”-like facets of lilac, hyacinth and peony.
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([C:14](=[CH2:19])[CH2:15][CH:16]([CH3:18])[CH3:17])[C:9](OCC)=[O:10].O.[OH-].[Na+]>C1COCC1>[CH3:7][CH:8]([C:14](=[CH2:19])[CH2:15][CH:16]([CH3:18])[CH3:17])[CH2:9][OH:10] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
CC(C(=O)OCC)C(CC(C)C)=C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
With cooling in an ice-bath
STIRRING
Type
STIRRING
Details
After stirring for further 30 min at room temp
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered off by suction with the aid of a sintered funnel
WASH
Type
WASH
Details
washed with Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica-gel flash chromatography (pentane/Et2O, 8:2, Rf=0.18)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CO)C(CC(C)C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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